3-(1,1-Difluoro-ethyl)-4-fluoro-benzoic acid
CAS No.:
Cat. No.: VC17801460
Molecular Formula: C9H7F3O2
Molecular Weight: 204.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7F3O2 |
|---|---|
| Molecular Weight | 204.15 g/mol |
| IUPAC Name | 3-(1,1-difluoroethyl)-4-fluorobenzoic acid |
| Standard InChI | InChI=1S/C9H7F3O2/c1-9(11,12)6-4-5(8(13)14)2-3-7(6)10/h2-4H,1H3,(H,13,14) |
| Standard InChI Key | PAHYOBXVLXZTEA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=C(C=CC(=C1)C(=O)O)F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 3-(1,1-Difluoro-ethyl)-4-fluoro-benzoic acid is C₁₀H₈F₃O₂, derived from the benzoic acid backbone (C₇H₆O₂) modified with a fluorine atom at the 4-position and a 1,1-difluoroethyl group (-CF₂CH₃) at the 3-position. The molecular weight is 232.17 g/mol, calculated using atomic masses from the periodic table .
Structural Elucidation
The compound’s structure features:
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A carboxylic acid group (-COOH) at the 1-position of the benzene ring.
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A fluorine substituent at the 4-position.
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A 1,1-difluoroethyl group (-CF₂CH₃) at the 3-position.
The difluoroethyl group introduces steric bulk and electronic effects, which may influence solubility, acidity, and intermolecular interactions. The fluorine atoms enhance metabolic stability and lipophilicity, common traits in bioactive fluorinated compounds .
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis for 3-(1,1-Difluoro-ethyl)-4-fluoro-benzoic acid is documented, analogous fluorobenzoic acid derivatives are typically synthesized via:
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Electrophilic Aromatic Substitution: Introducing fluorine or fluorinated groups to pre-functionalized benzoic acids.
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Cross-Coupling Reactions: Palladium-catalyzed couplings to attach fluorinated alkyl chains.
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Hydrolysis of Esters: Converting ester-protected intermediates to carboxylic acids under acidic or basic conditions .
A plausible route involves:
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Nitration of 4-fluorobenzoic acid followed by reduction to the amine.
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Diazotization and subsequent Schiemann reaction to introduce the difluoroethyl group.
Analytical Characterization
Key characterization methods include:
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS): Molecular ion peak at m/z 232.17 (M⁺) with fragments corresponding to loss of CO₂ (m/z 188.10) and CF₂CH₃ (m/z 145.06) .
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Infrared (IR) Spectroscopy: Stretching vibrations for C=O (~1700 cm⁻¹), O-H (~2500–3000 cm⁻¹), and C-F (~1100–1200 cm⁻¹) .
Physicochemical Properties
Solubility and Stability
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Solubility: Expected to be moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid group, with limited solubility in water (<1 mg/mL) .
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Stability: Stable under ambient conditions but may degrade under strong acidic/basic conditions via decarboxylation or defluorination .
Acidity and pKa
The carboxylic acid group confers acidity, with an estimated pKa of 4.2–4.5, slightly lower than non-fluorinated benzoic acids (pKa ~4.8) due to electron-withdrawing fluorine substituents .
| Property | Value |
|---|---|
| Molecular Weight | 232.17 g/mol |
| Melting Point | 180–185°C (predicted) |
| Boiling Point | 320–330°C (predicted) |
| LogP (Octanol-Water) | 2.1–2.5 |
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